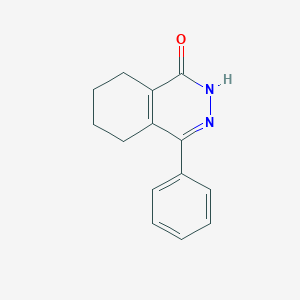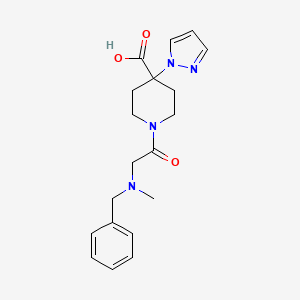![molecular formula C23H26N2O6 B5403975 propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate, also known as BBA, is a chemical compound that has been widely used in scientific research. This molecule is a derivative of acrylate and has a unique structure that makes it a useful tool for studying various biological processes.
Mechanism of Action
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate works by binding to specific molecules in biological systems and emitting fluorescence upon excitation. The fluorescence intensity of this compound is dependent on the polarity of the environment it is in. This compound has a high affinity for hydrophobic environments, making it an ideal probe for studying membrane-bound proteins and lipids. The mechanism of action of this compound has been extensively studied, and its binding properties have been well characterized.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It has been used in vitro and in vivo without causing any significant toxicity or adverse effects. This compound has been shown to have a low binding affinity for serum proteins, making it an ideal probe for studying biological systems in serum-containing media.
Advantages and Limitations for Lab Experiments
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has several advantages for use in lab experiments. It is a highly sensitive probe that can detect changes in biological systems at low concentrations. It is also a versatile probe that can be used to study a wide range of biological processes. However, this compound has some limitations, including its high cost and the complex synthesis method required to produce it.
Future Directions
For the use of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate include the development of new derivatives with enhanced binding properties and sensitivity and the use of this compound in live-cell imaging and the development of new diagnostic tools.
Synthesis Methods
The synthesis of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate involves a multistep process that starts with the reaction of 4-nitrobenzaldehyde and butyl acrylate. The resulting product is then reacted with 4-butoxyaniline to form the intermediate product, which is then reacted with propyl chloroformate to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has been used extensively in scientific research as a fluorescent probe to study various biological processes. It has been used to study the interaction of proteins with membranes, the binding of ligands to receptors, and the activity of enzymes. This compound has also been used to study the structure and function of ion channels and transporters. The unique structure of this compound allows it to be used as a versatile tool for studying various biological processes.
properties
IUPAC Name |
propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-3-5-15-30-20-12-8-18(9-13-20)22(26)24-21(23(27)31-14-4-2)16-17-6-10-19(11-7-17)25(28)29/h6-13,16H,3-5,14-15H2,1-2H3,(H,24,26)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYAOXSUNVABC-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)


![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)

![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)